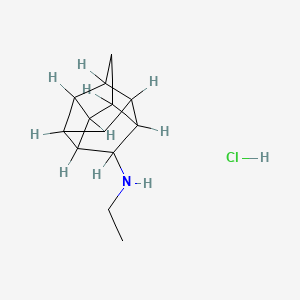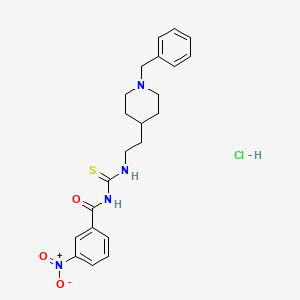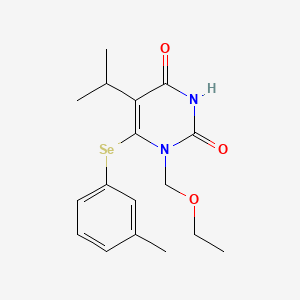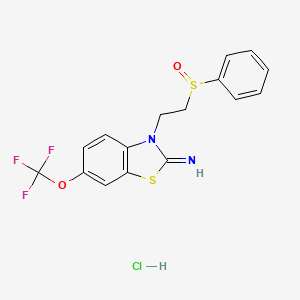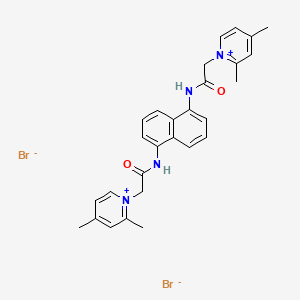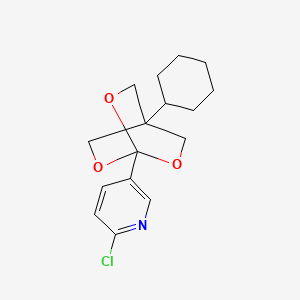
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(222)oct-1-yl)- is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a unique trioxabicyclo octane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to a series of reactions to introduce the trioxabicyclo octane moiety. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridine ring or the trioxabicyclo moiety may be oxidized or reduced under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
科学研究应用
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- involves its interaction with specific molecular targets. The chlorine atom and the trioxabicyclo moiety can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler analog with only a chlorine substituent on the pyridine ring.
Cyclohexylpyridine: A compound with a cyclohexyl group attached to the pyridine ring.
Trioxabicyclo Octane Derivatives: Compounds with similar trioxabicyclo moieties but different substituents on the pyridine ring.
Uniqueness
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(222)oct-1-yl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
112731-77-8 |
|---|---|
分子式 |
C16H20ClNO3 |
分子量 |
309.79 g/mol |
IUPAC 名称 |
2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)pyridine |
InChI |
InChI=1S/C16H20ClNO3/c17-14-7-6-13(8-18-14)16-19-9-15(10-20-16,11-21-16)12-4-2-1-3-5-12/h6-8,12H,1-5,9-11H2 |
InChI 键 |
BFKSLUDWEFYJKU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C23COC(OC2)(OC3)C4=CN=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


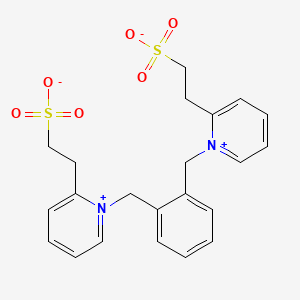
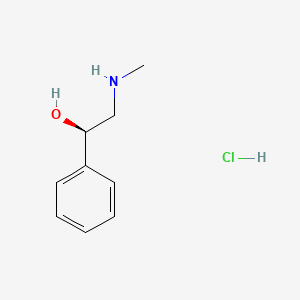
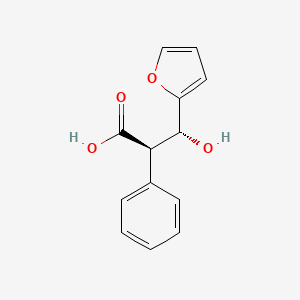
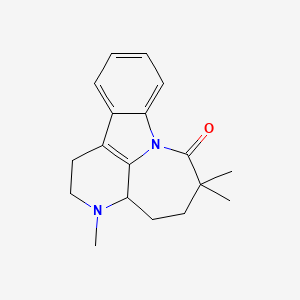
![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
